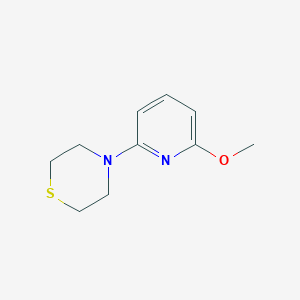
1-(5-Bromopyrimidin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopirimidin-2-il)-4-(ciclopropanosulfonil)-1,4-diazepano es un compuesto químico que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por la presencia de un grupo bromopirimidina, un grupo ciclopropanosulfonil y un anillo diazepano. Su estructura única lo convierte en un tema valioso para estudios en química, biología, medicina e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(5-Bromopirimidin-2-il)-4-(ciclopropanosulfonil)-1,4-diazepano normalmente implica múltiples pasos, comenzando con la preparación del intermedio bromopirimidina. Este intermedio luego se hace reaccionar con cloruro de ciclopropanosulfonil en condiciones específicas para formar el compuesto deseado. Las condiciones de reacción a menudo incluyen el uso de una base como trietilamina y un solvente como diclorometano. La reacción se lleva a cabo a bajas temperaturas para asegurar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia, la rentabilidad y la seguridad. Pueden emplearse técnicas avanzadas, como reactores de flujo continuo y síntesis automatizada, para mejorar las tasas de producción y mantener una calidad constante.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(5-Bromopirimidin-2-il)-4-(ciclopropanosulfonil)-1,4-diazepano experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila son comunes, donde el átomo de bromo es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio, ácido acético.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, etanol.
Sustitución: Azida de sodio, cianuro de potasio, dimetilsulfóxido.
Principales productos formados
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de azidas, nitrilos u otros derivados sustituidos.
Aplicaciones Científicas De Investigación
1-(5-Bromopirimidin-2-il)-4-(ciclopropanosulfonil)-1,4-diazepano tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial como sonda o inhibidor bioquímico.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos anticancerígenos y antiinflamatorios.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(5-Bromopirimidin-2-il)-4-(ciclopropanosulfonil)-1,4-diazepano implica su interacción con objetivos moleculares específicos. Se sabe que el grupo bromopirimidina interactúa con los ácidos nucleicos, mientras que el grupo ciclopropanosulfonil puede formar enlaces covalentes con las proteínas. Estas interacciones pueden modular diversas vías biológicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 1-(5-Bromopirimidin-2-il)ciclopropano-1-carboxílico
- 1-(5-Bromopirimidin-2-il)ciclopropanocarbonitrilo
- Clorhidrato de 1-(5-Bromopirimidin-2-il)ciclopropano-1-amina
Singularidad
1-(5-Bromopirimidin-2-il)-4-(ciclopropanosulfonil)-1,4-diazepano es único debido a la presencia tanto del grupo ciclopropanosulfonil como del anillo diazepano. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H17BrN4O2S |
|---|---|
Peso molecular |
361.26 g/mol |
Nombre IUPAC |
1-(5-bromopyrimidin-2-yl)-4-cyclopropylsulfonyl-1,4-diazepane |
InChI |
InChI=1S/C12H17BrN4O2S/c13-10-8-14-12(15-9-10)16-4-1-5-17(7-6-16)20(18,19)11-2-3-11/h8-9,11H,1-7H2 |
Clave InChI |
FFELLMRCSPQUJK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC=C(C=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12268759.png)
![N-[1-(2-bromobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12268763.png)
![4-chloro-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12268767.png)
![N,N,6-trimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12268771.png)
![4-methoxy-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268782.png)
![2-(2-Chloro-6-fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B12268783.png)
![7-Chloro-4-methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12268797.png)
![6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12268807.png)
![2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12268810.png)
![3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12268813.png)
![2-[(4-Fluorobenzyl)sulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12268820.png)
![2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B12268823.png)

![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12268832.png)
